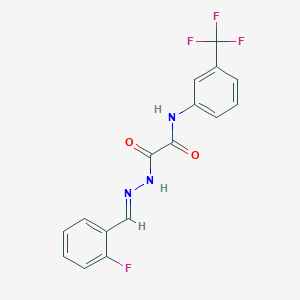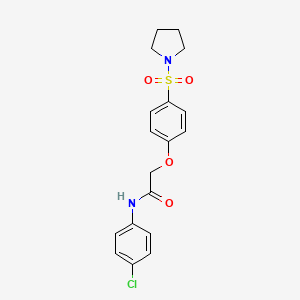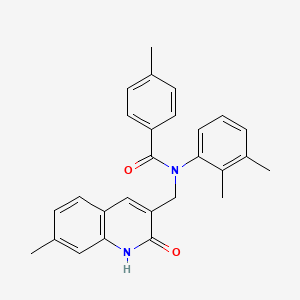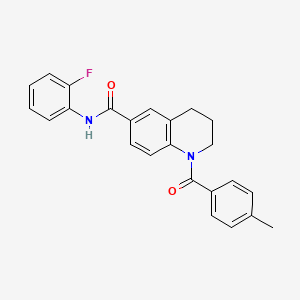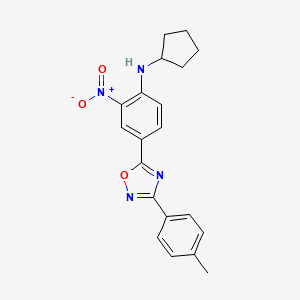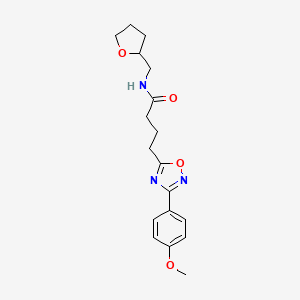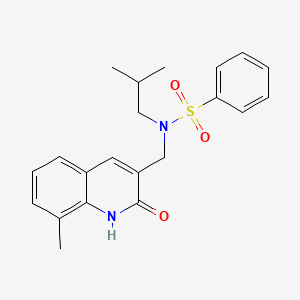
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, also known as HMB-3, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of several different enzymes and signaling pathways in cancer cells. This compound has been found to inhibit the activity of several different kinases, including AKT and ERK, which are involved in cell proliferation and survival. Additionally, this compound has been found to inhibit the expression of several different genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of several different cytokines that are involved in the inflammatory response. Additionally, this compound has been found to exhibit antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide for lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. Additionally, this compound has been found to exhibit low toxicity in normal cells, which makes it a promising candidate for further development as a cancer therapy.
One of the main limitations of this compound for lab experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare stock solutions and to administer the compound to cells in culture. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments using this compound.
未来方向
There are several potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to determine the optimal dosing and administration schedules for this compound in vivo, as well as to assess its efficacy and safety in animal models.
Another potential future direction for research on this compound is the investigation of its anti-inflammatory and antioxidant activities. Further studies are needed to determine the mechanisms by which this compound exerts these effects, as well as to assess its potential applications in the treatment of inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential applications in scientific research. This compound exhibits a range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antioxidant activities. While there are limitations to its use in lab experiments, this compound is a promising candidate for further research in the fields of cancer, inflammation, and oxidative stress.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide involves the reaction of 2-hydroxy-8-methylquinoline with isobutylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to yield this compound.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide has been found to have a range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been found to exhibit antitumor activity in a range of different cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
属性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15(2)13-23(27(25,26)19-10-5-4-6-11-19)14-18-12-17-9-7-8-16(3)20(17)22-21(18)24/h4-12,15H,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSGNMNOLREEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

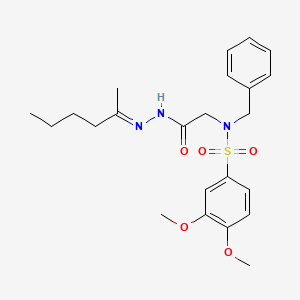


![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7698511.png)

